![molecular formula C5H13N2O4P B13834762 [(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes both amino and phosphinic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminoethyl Intermediate: This step involves the reaction of an appropriate starting material with an amine to form the aminoethyl intermediate.
Coupling with Aminopropanoyl Group: The aminoethyl intermediate is then coupled with a protected aminopropanoyl group under specific reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Deprotection and Phosphorylation: The protected aminopropanoyl group is deprotected, and the resulting compound is phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl3), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphinic acid group can be reduced to form phosphine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while substitution reactions can produce a variety of substituted amino derivatives.
Aplicaciones Científicas De Investigación
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of both amino and phosphinic acid groups allows it to form strong interactions with target molecules, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphonic acid: Similar structure but with a phosphonic acid group instead of a phosphinic acid group.
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphonous acid: Similar structure but with a phosphonous acid group.
Uniqueness
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid is unique due to the presence of both amino and phosphinic acid groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H13N2O4P |
|---|---|
Peso molecular |
196.14 g/mol |
Nombre IUPAC |
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-3(6)5(8)11-12(9,10)4(2)7/h3-4H,6-7H2,1-2H3,(H,9,10)/t3-,4-/m0/s1 |
Clave InChI |
LPSTZUQOCPPUIA-IMJSIDKUSA-N |
SMILES isomérico |
C[C@@H](C(=O)OP(=O)([C@@H](C)N)O)N |
SMILES canónico |
CC(C(=O)OP(=O)(C(C)N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


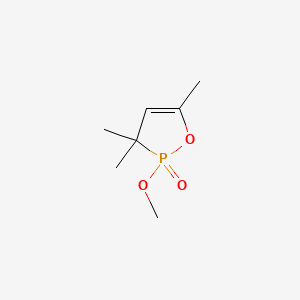


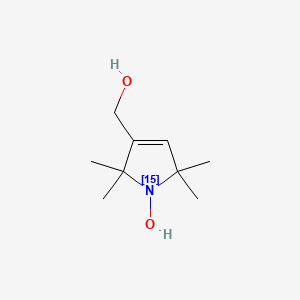
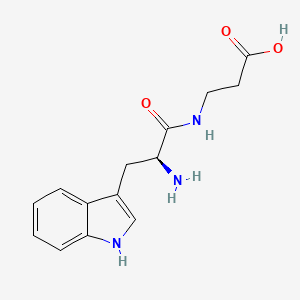

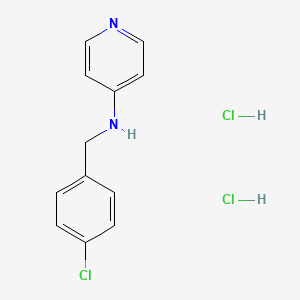
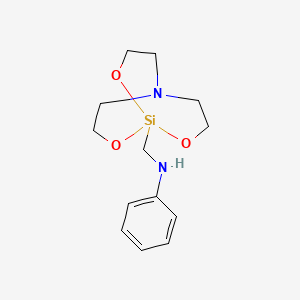
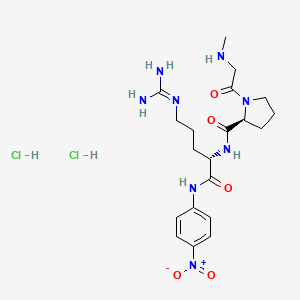
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
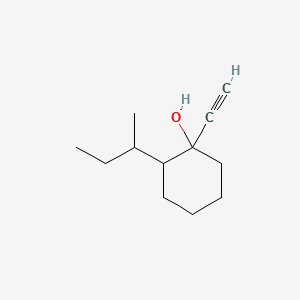

![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
